DSM421 - 2011769-21-2

DSM421

Catalog Number: EVT-266580
CAS Number: 2011769-21-2
Molecular Formula: C14H11F5N6
Molecular Weight: 358.276
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
DSM421 is a dihydroorotate Dehydrogenase Inhibitor (DHODH) with Improved Drug-like Properties for Treatment and Prevention of Malaria. SM421 showed equal activity against both P. falciparum and P. vivax field isolates. DSM421 has the potential to be developed as a single-dose cure or once-weekly chemopreventative for both P. falciparum and P. vivax malaria, leading to its advancement as a preclinical development candidate.
Overview

DSM421 is a synthetic organic compound classified as a triazolopyrimidine-based dihydroorotate dehydrogenase inhibitor. It was developed as a potential therapeutic agent for the treatment and prevention of malaria, particularly targeting the Plasmodium falciparum parasite. This compound was initially considered as a backup to DSM265, another compound in the same class, but DSM421 has not progressed further in clinical development due to unexpected off-target toxicity issues .

Source and Classification

DSM421 is categorized under antimalarial ligands and belongs to the broader class of synthetic organic compounds. It has been studied for its pharmacological properties, specifically its ability to inhibit the enzyme dihydroorotate dehydrogenase, which is crucial for pyrimidine biosynthesis in the malaria pathogen . The IUPAC name of DSM421 is 2-(1,1-difluoroethyl)-5-methyl-N-[6-(trifluoromethyl)pyridin-3-yl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine .

Synthesis Analysis

The synthesis of DSM421 involves several key steps utilizing nucleophilic substitution reactions. The precursor compounds undergo reactions with various diamines in ethanol to yield the desired triazolopyrimidine-4-aminoquinoline hybrids. The yields for these reactions typically range from 48% to 81% depending on the specific reaction conditions employed . The structures of synthesized compounds are confirmed through various analytical techniques including high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy.

Technical Details

  • Starting Materials: The synthesis begins with specific precursors that are reacted under controlled conditions.
  • Reaction Conditions: Temperature, solvent choice (ethanol), and reaction time are critical parameters for optimizing yield and purity.
  • Characterization: Analytical techniques such as mass spectrometry and NMR are employed to verify the structure and purity of DSM421.
Molecular Structure Analysis

The molecular structure of DSM421 features a triazolopyrimidine core with various substituents that enhance its pharmacological activity. The compound exhibits a complex arrangement of atoms that contribute to its binding affinity for the target enzyme.

Data

  • Molecular Formula: C15H14F3N5
  • Molecular Weight: 355.30 g/mol
  • Key Structural Features: The presence of trifluoromethyl and difluoroethyl groups enhances lipophilicity and bioavailability.
Chemical Reactions Analysis

DSM421's mechanism of action primarily involves its interaction with dihydroorotate dehydrogenase, inhibiting this enzyme's activity and thereby disrupting pyrimidine synthesis essential for nucleotide production in Plasmodium falciparum.

Technical Details

  • Inhibition Mechanism: DSM421 binds to the active site of dihydroorotate dehydrogenase, preventing substrate access.
  • Kinetic Studies: Research has demonstrated that DSM421 exhibits a resistance index ranging from 0.79 to 1.20, indicating moderate cross-resistance with other antimalarial drugs like chloroquine .
Mechanism of Action

The mechanism by which DSM421 exerts its antimalarial effects involves competitive inhibition of dihydroorotate dehydrogenase. By inhibiting this enzyme, DSM421 effectively halts the proliferation of the malaria parasite by limiting its ability to synthesize essential nucleotides.

Process and Data

  • Enzyme Target: Dihydroorotate dehydrogenase from Plasmodium falciparum.
  • Binding Interactions: Molecular docking studies have revealed significant hydrogen bonding interactions between DSM421 and key amino acid residues in the enzyme's active site, enhancing its inhibitory potency .
Physical and Chemical Properties Analysis

DSM421 possesses several physical and chemical properties that influence its behavior as a pharmaceutical agent.

Physical Properties

  • Solubility: Soluble in organic solvents like ethanol; limited solubility in water.
  • Stability: Stability studies indicate that DSM421 maintains integrity under various environmental conditions typical for pharmaceutical formulations.

Chemical Properties

  • Reactivity: The presence of fluorine substituents contributes to its chemical stability while enhancing lipophilicity.
  • pKa Values: These values indicate how the compound behaves in different pH environments, which is crucial for understanding its pharmacokinetics.
Applications

DSM421 has been primarily investigated for its potential use in treating malaria. Its ability to inhibit dihydroorotate dehydrogenase makes it a candidate for further development in combating drug-resistant strains of Plasmodium falciparum.

Scientific Uses

  • Research Tool: Utilized in studies aimed at understanding malaria resistance mechanisms.
  • Potential Therapeutic Agent: Although it has faced setbacks due to toxicity concerns, further research may refine its application or lead to derivative compounds with improved safety profiles.
Chemical Structure and Physicochemical Properties of DSM421

Triazolopyrimidine Scaffold: Core Structural Features and Modifications

DSM421 belongs to the triazolopyrimidine class of antimalarial compounds, characterized by a bicyclic heteroaromatic core structure that serves as the pharmacophore for selective inhibition of Plasmodium dihydroorotate dehydrogenase (DHODH). The core consists of a triazole ring fused with a pyrimidine ring, creating a planar structure that facilitates optimal binding to the enzyme's hydrophobic active site. Key structural modifications distinguish DSM421 from earlier triazolopyrimidine derivatives:

  • C2 Substituent: A 1,1-difluoroethyl group (–CF~2~CH~3~) enhances metabolic stability and influences hydrophobic interactions within the enzyme's binding pocket.
  • C5 Position: A methyl group (–CH~3~) contributes to electron density distribution across the scaffold.
  • C7 Position: A secondary amine linkage (–NH–) connects the core to a 6-(trifluoromethyl)pyridin-3-yl group, replacing the pentafluorosulfanyl (SF~5~)-aniline moiety found in predecessor compounds like DSM265 [2] [5].

This molecular architecture is represented by the following identifiers:

  • SMILES: Cc1cc(Nc2ccc(nc2)C(F)(F)F)n2c(n1)nc(n2)C(F)(F)C
  • InChIKey: HDLFZCDEGAWEFX-UHFFFAOYSA-N [1] [8].

Table 1: Structural Features of DSM421

PositionSubstituentRole in Target Binding
C21,1-DifluoroethylHydrophobic interaction; Metabolic stability
C5MethylElectron donation; Steric optimization
C7Secondary amineLinker to pyridinyl group; H-bond donor
C7'6-(Trifluoromethyl)pyridin-3-ylSpecies selectivity; Solubility enhancement

Comparative Analysis of DSM421 and DSM265: Substituent Optimization (SF~5~-Aniline vs. CF~3~-Pyridinyl)

DSM421 was designed as a backup candidate to DSM265 through strategic replacement of the SF~5~-aniline group with a CF~3~-pyridinyl moiety. This optimization addressed critical limitations observed in DSM265:

  • Lipophilicity Reduction: The pyridinyl nitrogen introduces polarity, lowering the calculated LogD~pH7.4~ from 3.6 (DSM265) to 2.5 (DSM421) [2].
  • Species Selectivity: Unlike DSM265, which inhibits rodent DHODH and complicates toxicology studies, DSM421 shows negligible activity against mammalian DHODH enzymes (>100 µM IC~50~ for human DHODH) [2] [4].
  • Parasite Coverage: DSM421 exhibits balanced potency against both P. falciparum (EC~50~ = 0.014 µM) and P. vivax (DHODH IC~50~ = 0.094 µM), whereas DSM265 is biased toward P. falciparum [2] [10].

The meta-substituted pyridine in DSM421 optimizes steric and electronic complementarity within the Plasmodium DHODH binding pocket, maintaining submicromolar enzyme inhibition despite reduced aromatic surface area compared to the SF~5~-aniline group.

Physicochemical Profiling: LogD, Solubility, and Molecular Weight

Comprehensive physicochemical profiling demonstrates DSM421's improved drug-like properties relative to DSM265:

  • Lipophilicity: LogD~pH7.4~ of 2.5 (vs. DSM265's 3.6), placing it within the optimal range for membrane permeability and reduced hERG channel affinity [2] [6].
  • Solubility: Kinetic solubility >100 µg/mL at pH 6.5, representing an 8-fold increase over DSM265 (12.5 µg/mL). This enhancement facilitates oral formulation development [2] [8].
  • Molecular Weight: 358.1 g/mol, below the 500 g/mol threshold in Lipinski's Rule of Five, supporting favorable absorption potential [1] [6].
  • Hydrogen Bonding: 5 hydrogen bond acceptors and 1 donor, with a topological polar surface area (TPSA) of 68 Ų – below the 90 Ų threshold associated with poor intestinal absorption [1] [9].

Table 2: Physicochemical Comparison of DSM421 and DSM265

ParameterDSM421DSM265Impact on Druggability
LogD~pH7.4~2.53.6Lower risk of off-target toxicity; Enhanced solubility
Solubility (pH 6.5)>100 µg/mL12.5 µg/mLImproved oral bioavailability; Reduced food effect
Molecular Weight358.1 g/mol379.2 g/molBetter membrane permeation
Topological PSA68 Ų72 ŲFavorable intestinal absorption
Rotatable Bonds45Reduced metabolic clearance

Hydrogen Bonding and Polarity: Implications for Bioavailability

The hydrogen bonding capacity and polarity of DSM421 critically influence its absorption and distribution properties:

  • Hydrogen Bond Network: The pyridinyl nitrogen acts as a hydrogen bond acceptor, while the secondary amine (–NH–) serves as a donor. This configuration stabilizes interactions with DHODH residues (e.g., Arg265 in PfDHODH) and enhances water solubility [2] [9].
  • Polar Surface Area: A TPSA of 68 Ų enables passive diffusion across biological membranes, contributing to 99% oral bioavailability in rodent models. This value approaches the optimal range (60–70 Ų) for balancing solubility and permeability [1] [6].
  • Water-Mediated Interactions: Molecular dynamics simulations suggest the trifluoromethyl group enhances hydrophobic hydration shells without disrupting water-mediated hydrogen bonding networks. This property may explain the compound's resistance to aggregation in aqueous environments [9].

The strategic incorporation of nitrogen within the aromatic ring system simultaneously reduces crystallinity energy and increases dissolution kinetics – key factors enabling plasma concentrations exceeding the in vitro antiplasmodial EC~90~ for over 96 hours post-administration [2] [10].

Properties

CAS Number

2011769-21-2

Product Name

DSM421

IUPAC Name

2-(1,1-Difluoroethyl)-5-methyl-N-(6-(trifluoromethyl)pyridin-3-yl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

Molecular Formula

C14H11F5N6

Molecular Weight

358.276

InChI

InChI=1S/C14H11F5N6/c1-7-5-10(22-8-3-4-9(20-6-8)14(17,18)19)25-12(21-7)23-11(24-25)13(2,15)16/h3-6,22H,1-2H3

InChI Key

HDLFZCDEGAWEFX-UHFFFAOYSA-N

SMILES

FC(C1=CC=C(NC2=CC(C)=NC3=NC(C(F)(F)C)=NN23)C=N1)(F)F

Solubility

Soluble in DMSO

Synonyms

DSM421; DSM-421; DSM 421.

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.